Octreotide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Neuroendocrine Tumors

Octreotide plays a significant role in the treatment of neuroendocrine tumors (NETs) – tumors arising from cells within the endocrine system. These tumors often produce hormones that can cause symptoms. Octreotide acts by inhibiting the release of these hormones, thereby controlling symptoms and potentially slowing tumor growth []. Research studies have demonstrated its effectiveness in treating various NETs, including those originating in the gastrointestinal tract, pancreas, and lungs [].

Gastrointestinal Bleeding

Studies have investigated the potential of Octreotide in controlling acute nonvariceal upper gastrointestinal (GI) bleeding. This type of bleeding originates from the stomach or duodenum and can be life-threatening. Octreotide's ability to constrict blood vessels is thought to contribute to its effectiveness in reducing bleeding []. While some research suggests its benefit in this area [], further investigation is needed to solidify its role in GI bleeding management.

Acromegaly Research

Acromegaly is a hormonal disorder caused by excessive growth hormone (GH) secretion. Octreotide's ability to suppress GH release makes it a valuable tool in acromegaly research. Studies have explored its efficacy in controlling symptoms, shrinking tumors, and normalizing GH levels [].

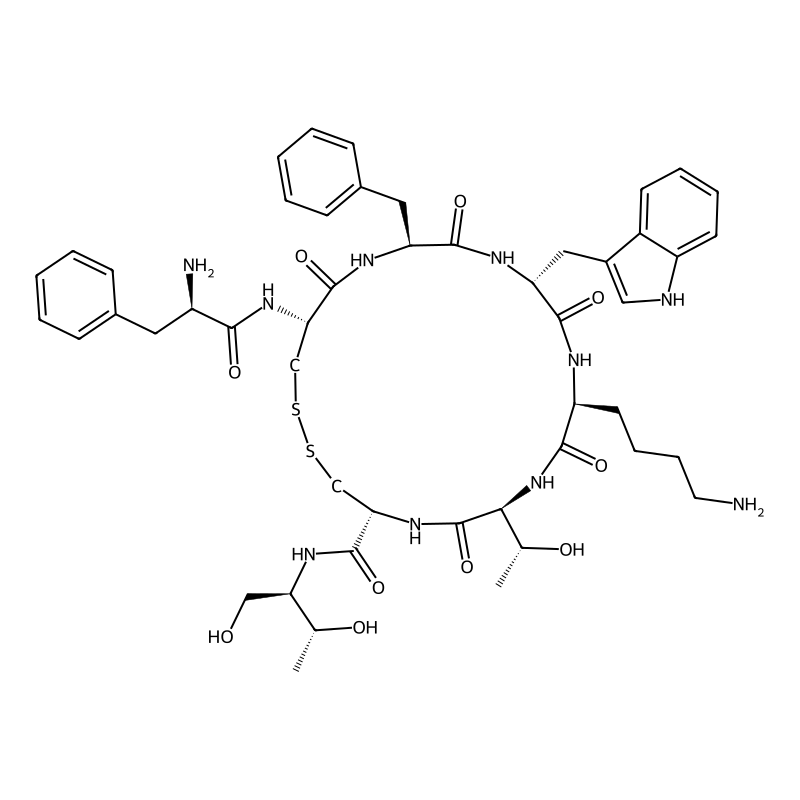

Octreotide is a synthetic octapeptide analog of somatostatin, a natural hormone that regulates various physiological processes in the body. It was first synthesized in 1979 and is primarily used for the treatment of acromegaly, a condition characterized by excessive growth hormone production, and for managing symptoms associated with certain neuroendocrine tumors, such as carcinoid tumors and vasoactive intestinal peptide-secreting tumors (VIPomas) . Octreotide exhibits a higher potency than natural somatostatin in inhibiting the secretion of growth hormone, glucagon, and insulin . The chemical formula for octreotide is , with a molar mass of approximately 1019.25 g/mol .

Octreotide acts by mimicking the actions of somatostatin, a hormone that inhibits the release of various hormones from the pituitary gland and gastrointestinal tract []. It binds to somatostatin receptors, particularly SSTR2 and SSTR5, on these cells, leading to decreased secretion of:

- Growth hormone (GH): This has therapeutic benefit in acromegaly, a condition caused by excess GH [].

- Glucagon: This helps regulate blood sugar levels.

- Insulin: Octreotide's effect on insulin is minimal [].

In the context of tumors, Octreotide can inhibit the release of hormones like vasoactive intestinal peptide (VIP) from some tumors, leading to symptom management.

- Toxicity: Octreotide is generally well-tolerated, but side effects like gastrointestinal upset, pain at the injection site, and gallstones can occur.

- Flammability: Not flammable.

- Reactivity: No significant reactivity hazards reported.

Octreotide functions by binding to specific somatostatin receptors (primarily SSTR2 and SSTR5) on target cells, which are coupled to phospholipase C via G proteins. This interaction leads to the activation of intracellular signaling pathways that inhibit adenylate cyclase activity and stimulate phospholipase C, resulting in smooth muscle contraction and various hormonal secretions . The downstream effects include:

- Inhibition of hormone release: Octreotide suppresses the secretion of several hormones, including growth hormone, insulin, glucagon, and gastrointestinal hormones like gastrin and vasoactive intestinal peptide .

- Calcium signaling: It induces an increase in calcium influx through L-type calcium channels, promoting calcium-induced calcium release from the sarcoplasmic reticulum .

The biological activity of octreotide closely mimics that of somatostatin but with enhanced potency. Its primary actions include:

- Hormonal regulation: Inhibits the release of growth hormone from the anterior pituitary gland and reduces splanchnic blood flow, alleviating symptoms associated with neuroendocrine tumors .

- Gastrointestinal effects: Reduces gastrointestinal motility and secretion of fluids from the pancreas and intestines, which can help manage diarrhea and flushing associated with carcinoid syndrome .

- Cardiovascular effects: Octreotide can cause vasoconstriction in blood vessels, which may be beneficial in controlling bleeding from varices .

The synthesis of octreotide involves solid-phase peptide synthesis (SPPS), which allows for the assembly of peptides in a stepwise manner on a solid support. Key steps include:

- Activation: The amino acids are activated to form peptide bonds.

- Coupling: Sequential coupling of protected amino acids to form the peptide chain.

- Deprotection: Removal of protecting groups to yield the final product.

- Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure octreotide .

Octreotide has several clinical applications:

- Acromegaly treatment: Reduces excessive growth hormone levels.

- Management of neuroendocrine tumors: Alleviates symptoms like flushing and diarrhea associated with carcinoid syndrome and VIPomas.

- Bleeding control: Used in managing acute bleeding from gastroesophageal varices due to liver cirrhosis .

- Postoperative care: Reduces complications such as pancreatic fistula formation after surgery .

Octreotide interacts with various drugs and substances:

- Insulin and oral hypoglycemics: Patients with diabetes may require adjustments in their insulin or oral hypoglycemic medications due to octreotide's inhibitory effects on glucagon secretion .

- Bromocriptine: The bioavailability of bromocriptine is increased when administered with octreotide, necessitating careful monitoring .

- Cyclosporine: Octreotide may reduce the absorption of cyclosporine, requiring dose adjustments for patients on immunosuppressive therapy .

Adverse effects include gastrointestinal disturbances, changes in glucose metabolism, and potential cardiac conduction issues .

Octreotide is part of a broader class of somatostatin analogs. Here are some similar compounds along with their unique characteristics:

| Compound | Unique Characteristics |

|---|---|

| Lanreotide | Longer half-life than octreotide; used for acromegaly treatment. |

| Pasireotide | Targets multiple somatostatin receptors; used for Cushing's disease. |

| Somatostatin | Natural hormone; shorter half-life; less potent than analogs. |

| Vapreotide | Primarily used for variceal bleeding; different receptor binding profile. |

Octreotide stands out due to its potent inhibition of growth hormone and its specific receptor binding profile compared to these other compounds .

Nuclear Magnetic Resonance (NMR) Conformational Analysis

Nuclear Magnetic Resonance spectroscopy has provided fundamental insights into the solution-state conformational dynamics of octreotide. The comprehensive NMR studies have revealed that octreotide exists in multiple conformational states in solution, with the predominant forms being antiparallel β-sheet structures and conformations containing partial 3₁₀ helix-like folds [1].

The multiconformational NMR analysis conducted by Melacini and colleagues demonstrated that octreotide adopts an equilibrium between antiparallel β-sheet structures and conformations where the carboxy-terminal residues form a 3₁₀ helix-like fold [1]. This conformational equilibrium was identified through the analysis of mutually exclusive backbone-to-backbone Nuclear Overhauser Effect (NOE) interactions, which revealed severe violations when attempting to explain all NMR data using a single average conformation.

Quantitative nuclear magnetic resonance (qNMR) methodologies have been developed for octreotide acetate analysis [2]. The validated ¹H-qNMR method employs deuterium oxide to remove undesired exchangeable peaks through proton exchange, ensuring precise quantitative analysis in the crowded peptide spectrum. The optimized experimental conditions include specific relaxation delay times, scan numbers, and pulse angles to achieve accurate quantification.

Recent advances in multinuclear NMR have enabled complete chemical shift assignments for octreotide in aqueous buffer conditions [3]. Using state-of-the-art one-dimensional and two-dimensional homo- and heteronuclear NMR experiments, comprehensive assignments have been achieved for ¹H, ¹³C, and ¹⁵N nuclei. The assignments encompass water-exchangeable amide protons, with only specific resonances from phenylalanine¹, cysteine², and lysine⁵ remaining unobserved due to water exchange or conformational exchange processes.

The conformational analysis reveals that octreotide exhibits a distorted type II' β-turn around the deuterium-tryptophan-lysine region, which is crucial for receptor binding activity [4]. The nuclear magnetic resonance data indicate that the disulfide bridge between cysteine² and cysteine⁷ adopts a preferential gauche-gauche-gauche rotamer configuration, contributing to the stability of the intermolecular antiparallel β-sheet formation.

X-Ray Crystallographic Studies of Polymorphic Forms

X-ray crystallographic analysis has provided detailed atomic-level structural information for octreotide in the solid state. The crystal structure determination reveals that octreotide crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters of a = 18.458 (5) Å, b = 30.009 (7) Å, and c = 39.705 (27) Å [4] [5].

The asymmetric unit contains three molecules of octreotide, one ordered oxalate dianion, and fifty-two water molecules. The structural analysis demonstrates that one peptide molecule adopts a flat β-sheet structure, while the other two possess different irregular backbone conformations that are similar to each other. All three molecules exhibit a distorted type II' β-turn around the deuterium-tryptophan-lysine region, but display different side-chain conformations [4].

The crystallographic data were collected using synchrotron radiation with the EMBL imaging-plate scanner, yielding 18,951 unique reflections with an R_sym value of 0.026. The structure solution employed Patterson interpretation to locate the three disulfide bridges, followed by tangent phase expansion and E-Fourier recycling. The anisotropic refinement against all F² data between 1.04 and 10.0 Å resolution converged to a conventional R-factor of 0.084 and a weighted R-index on F² of 0.246 [4].

Recent investigations have examined the structural evolution of octreotide upon controlled relative humidity and temperature variation [6]. The crystalline material maintains the same orthorhombic space group P2₁2₁2₁ with lattice parameters a = 18.57744(4) Å, b = 30.17338(6) Å, and c = 39.70590(9) Å. The studies reveal characteristic structural evolution in terms of lattice parameters and unit cell volume primarily upon controlled relative humidity variation, with improved signal-to-noise ratios in X-ray powder diffraction data under dehydration/rehydration cycles.

The crystal structure is stabilized by an extensive network of inter- and intramolecular hydrogen bonds. The presence of multiple water molecules in the asymmetric unit indicates significant hydration effects on the crystal packing. The oxalate dianions serve as counterions for charge neutrality, though chemical analysis suggests the presence of additional disordered oxalate species that cannot be distinguished from water molecules in the electron density maps [4].

Mass Spectrometric Profiling of Degradation Products

Mass spectrometry has proven essential for identifying and characterizing octreotide degradation products under various stress conditions. The comprehensive mass spectrometric profiling reveals multiple degradation pathways, including hydrolytic cleavage, oxidative modifications, and acylation reactions [7] [8].

Linear octreotide degradation products are formed under acidic and alkaline conditions through hydrolysis of the ring amide bond and desulfurization of the cysteine-cysteine disulfide bond. The capillary electrophoretic-mass spectrometric analysis demonstrates that degradation under neutral conditions occurs via cleavage of the exocyclic N-((2R,3R)-1,3-dihydroxybutan-2-yl) amide bond, which precedes ring amide hydrolysis under acidic conditions [7].

Acylated octreotide impurities represent a significant degradation pathway, particularly in polyester-based drug delivery systems. Liquid chromatography ion-trap mass spectrometry (LC-ITMS) analysis reveals that acylation occurs at multiple sites, including the amino-terminus, the primary amine of lysine⁵, and the primary hydroxyl of the terminal amino acid [9]. The mass spectrometric data show specific mass increases of 58 Da for glycolic acid (GA) adducts, 72 Da for lactic acid (LA) adducts, and 88 Da for hydroxymethyl glycolic acid (HMGA) adducts.

Fragment correlation mass spectrometry has emerged as a powerful technique for analyzing octreotide degradation products in complex mixtures. This method correlates ion pairs generated from the same fragmentation pathway through covariance mapping of tandem mass spectra. The technique can directly measure disulfide bond fragments, resolve isobaric fragment ions, and match internal ions without requiring pre-separation [10].

Post-extraction disulfide bond cleavage using tris(2-carboxyethyl)phosphine enables enhanced mass spectrometric analysis of octreotide degradation products. This methodology generates linear dithiol-peptides that produce larger, more specific fragments in collision-induced dissociation, avoiding matrix interference present for single amino acid iminium ions abundant in the intact peptide fragmentation [11].

The mass spectrometric profiling reveals that octreotide degradation is highly dependent on environmental conditions. Oxidative stress conditions lead to the formation of oxidized octreotide products with mass increases of 16 Da, primarily affecting cysteine and tryptophan residues. Thermal stress conditions promote deamidation reactions, resulting in mass increases of 1 Da for asparagine and glutamine residues [7].

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular dichroism spectroscopy has been extensively utilized to characterize the secondary structure of octreotide and monitor concentration-dependent conformational transitions. The CD analysis reveals that octreotide exhibits a general trend toward ordered structural formation upon increasing concentration, with distinct spectral markers for different secondary structure elements [12].

The concentration-dependent CD studies demonstrate that octreotide undergoes a disordered-to-ordered structural transition in the concentration range of 25-250 μM. At concentrations above 50 μM, the β-turn CD markers are characterized by a negative band at approximately 202 nm flanked by a shoulder at approximately 218 nm [12]. These spectral features are consistent with the formation of type II' β-turn structures identified through nuclear magnetic resonance analysis.

Raman spectroscopy conducted in conjunction with circular dichroism analysis has enabled assignment of specific vibrational markers for the type II' β-turn structure. The Raman markers at approximately 1678 and 1650 cm⁻¹ in the amide I region, and at approximately 1303, 1288, and 1251 cm⁻¹ in the amide III region, correspond to the type II' β-turn conformation [12].

The stability of the intermolecular antiparallel β-sheet formed by octreotide is confirmed through circular dichroism analysis, which demonstrates the rigidity of the disulfide bridge adopting a preferential gauche-gauche-gauche rotamer configuration. This conformational preference contributes to the characteristic CD spectral features observed at higher concentrations [12].

Circular dichroism studies of octreotide derivatives and analogs have revealed the impact of chemical modifications on secondary structure. PEGylated octreotide derivatives show altered CD spectra compared to the native peptide, indicating conformational changes induced by the polyethylene glycol conjugation [13]. Similarly, octreotide analogs containing triazole bridges as disulfide mimetics exhibit distinct CD signatures, reflecting the structural perturbations introduced by the chemical modifications [14].

The CD spectroscopy analysis of octreotide in micellar environments demonstrates the formation of antiparallel β-sheet peptide conformations characterized by β-like turns. These studies reveal that the octreotide peptide is completely exposed on the micelle surface, adopting a predominant antiparallel β-sheet structure [15]. The CD data indicate that the peptide maintains its characteristic secondary structure elements even when incorporated into surfactant assemblies.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Sequence

Related CAS

GHS Hazard Statements

H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Mycapssa is indicated for maintenance treatment in adult patients with acromegaly who have responded to and tolerated treatment with somatostatin analogues.

Livertox Summary

Drug Classes

Pharmacology

Octreotide is a synthetic long-acting cyclic octapeptide with pharmacologic properties mimicking those of the natural hormone somatostatin. Octreotide is a more potent inhibitor of growth hormone, glucagon, and insulin than somatostatin. Similar to somatostatin, this agent also suppresses the luteinizing hormone response to gonadotropin-releasing hormone, decreases splanchnic blood flow, and inhibits the release of serotonin, gastrin, vasoactive intestinal peptide (VIP), secretin, motilin, pancreatic polypeptide, and thyroid stimulating hormone.

MeSH Pharmacological Classification

ATC Code

H01 - Pituitary and hypothalamic hormones and analogues

H01C - Hypothalamic hormones

H01CB - Somatostatin and analogues

H01CB02 - Octreotide

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

About 32% of an oral octreotide dose is excreted into the urine and 30-40% is excreted by the liver into the feces.. About 11% of the unchanged parent drug is found in the urine, and 2% of the unchanged parent drug can be recovered in the feces.

In a pharmacokinetic study, the volume of distribution was 13.6 L in healthy volunteers. One pharmacokinetic study revealed a volume of distribution ranging from 18.1-30.4L after intravenous administration in healthy volunteers.

The total body clearance of octreotide is 7-10 L/h. One pharmacokinetic study revealed a total body clearance of 11.4 L/h.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Hvas CL, Ott P, Paine P, Lal S, Jørgensen SP, Dahlerup JF. Obeticholic acid for severe bile acid diarrhea with intestinal failure: A case report and review of the literature. World J Gastroenterol. 2018 Jun 7;24(21):2320-2326. doi: 10.3748/wjg.v24.i21.2320. PubMed PMID: 29881241; PubMed Central PMCID: PMC5989246.

3: Strosberg J, Wolin E, Chasen B, Kulke M, Bushnell D, Caplin M, Baum RP, Kunz P, Hobday T, Hendifar A, Oberg K, Sierra ML, Thevenet T, Margalet I, Ruszniewski P, Krenning E; NETTER-1 Study Group. Health-Related Quality of Life in Patients With Progressive Midgut Neuroendocrine Tumors Treated With (177)Lu-Dotatate in the Phase III NETTER-1 Trial. J Clin Oncol. 2018 Jun 7:JCO2018785865. doi: 10.1200/JCO.2018.78.5865. [Epub ahead of print] PubMed PMID: 29878866.

4: Luo Y, Chen J, Shen B, Wang M, Cai H, Xu L, Chen L, Chen M, Li ZP, Feng ST. CT evaluation of response in advanced gastroenteropancreatic neuroendocrine tumors treated with long-acting-repeatable octreotide: what is the optimal size variation threshold? Eur Radiol. 2018 Jun 6. doi: 10.1007/s00330-018-5512-1. [Epub ahead of print] PubMed PMID: 29876704.

5: Campbell R, McCaffrey N, Brown L, Agar MR, Clark K, Currow DC. Clinician-reported changes in octreotide prescribing for malignant bowel obstruction as a result of an adequately powered phase III study: A transnational, online survey. Palliat Med. 2018 Jun 1:269216318778460. doi: 10.1177/0269216318778460. [Epub ahead of print] PubMed PMID: 29856291.

6: Lubner S, Feng Y, Mulcahy M, O'Dwyer P, Giang GY, Louis Hinshaw J, Deming D, Klein L, Teitelbaum U, Payne J, Engstrom P, Stella P, Meropol N, Benson A. E4206: AMG 706 and Octreotide in Patients with Low-Grade Neuroendocrine Tumors. Oncologist. 2018 May 31. pii: theoncologist.2018-0294. doi: 10.1634/theoncologist.2018-0294. [Epub ahead of print] PubMed PMID: 29853660.

7: Sharma S, Singh AD, Sharma SK, Tripathi M, Das CJ, Kumar R. Gallium-68 DOTA-NOC PET/CT as an alternate predictor of disease activity in sarcoidosis. Nucl Med Commun. 2018 May 30. doi: 10.1097/MNM.0000000000000869. [Epub ahead of print] PubMed PMID: 29851772.

8: Detweiler CJ, Mueller SB, Sung AD, Saullo JL, Prasad VK, Cardona DM. Brincidofovir (CMX001) Toxicity Associated With Epithelial Apoptosis and Crypt Drop Out in a Hematopoietic Cell Transplant Patient: Challenges in Distinguishing Drug Toxicity From GVHD. J Pediatr Hematol Oncol. 2018 May 25. doi: 10.1097/MPH.0000000000001227. [Epub ahead of print] PubMed PMID: 29846280.

9: Casnici C, Lattuada D, Crotta K, Truzzi MC, Corradini C, Ingegnoli F, Tonna N, Bianco F, Marelli O. Anti-inflammatory Effect of Somatostatin Analogue Octreotide on Rheumatoid Arthritis Synoviocytes. Inflammation. 2018 May 26. doi: 10.1007/s10753-018-0808-5. [Epub ahead of print] PubMed PMID: 29804189.

10: Bai J, Liu X, Le Goff L, Gargala G, François A, Ballet JJ, Ducrotte P, Favennec L, Towledahong L. Correction: Octreotide modulates the expression of somatostatin receptor subtypes in inflamed rat jejunum induced by Cryptosporidium parvum. PLoS One. 2018 May 24;13(5):e0198377. doi: 10.1371/journal.pone.0198377. eCollection 2018. PubMed PMID: 29795701; PubMed Central PMCID: PMC5967823.

11: Capdevila J, Teulé A, Barriuso J, Castellano D, Lopez C, Manzano JL, Alonso V, García-Carbonero R, Dotor E, Matos I, Custodio A, Casanovas O, Salazar R; EVERLAR study investigators. Phase II Study of Everolimus and Octreotide LAR in Patients with Nonfunctioning Gastrointestinal Neuroendocrine Tumors: The GETNE1003_EVERLAR study. Oncologist. 2018 May 23. pii: theoncologist.2017-0622. doi: 10.1634/theoncologist.2017-0622. [Epub ahead of print] PubMed PMID: 29794066.

12: Gunaratne K, Austin E, Wu PE. Unintentional sulfonylurea toxicity due to a drug-drug interaction: a case report. BMC Res Notes. 2018 May 21;11(1):331. doi: 10.1186/s13104-018-3404-8. PubMed PMID: 29784014.

13: Kumar R, Gautam M, Prasoon P, Gupta S, Ray SB. Comparison of the peripheral antinociceptive effect of somatostatin with bupivacaine and morphine in the rodent postoperative pain model. Eur J Anaesthesiol. 2018 May 18. doi: 10.1097/EJA.0000000000000825. [Epub ahead of print] PubMed PMID: 29762151.

14: Vuddanda V, Jazayeri MA, Turagam MK, Lavu M, Parikh V, Atkins D, Bommana S, Yeruva MR, Di Biase L, Cheng J, Swarup V, Gopinathannair R, Olyaee M, Ivaturi V, Natale A, Lakkireddy D. Systemic Octreotide Therapy in Prevention of Gastrointestinal Bleeds Related to Arteriovenous Malformations and Obscure Etiology in Atrial Fibrillation. JACC Clin Electrophysiol. 2017 Dec 11;3(12):1390-1399. doi: 10.1016/j.jacep.2017.04.022. Epub 2017 Sep 13. PubMed PMID: 29759670.

15: Lambert GA, Zagami AS. Does somatostatin have a role to play in migraine headache? Neuropeptides. 2018 Jun;69:1-8. doi: 10.1016/j.npep.2018.04.006. Epub 2018 Apr 17. Review. PubMed PMID: 29751998.

16: Vajravelu ME, De León DD. Genetic characteristics of patients with congenital hyperinsulinism. Curr Opin Pediatr. 2018 May 9. doi: 10.1097/MOP.0000000000000645. [Epub ahead of print] PubMed PMID: 29750770.

17: Anaclet C, De Luca R, Venner A, Malyshevskaya O, Lazarus M, Arrigoni E, Fuller PM. Genetic Activation, Inactivation, and Deletion Reveal a Limited And Nuanced Role for Somatostatin-Containing Basal Forebrain Neurons in Behavioral State Control. J Neurosci. 2018 May 30;38(22):5168-5181. doi: 10.1523/JNEUROSCI.2955-17.2018. Epub 2018 May 7. PubMed PMID: 29735555.

18: Pusceddu S, Prinzi N, Raimondi A, Corti F, Buzzoni R, Di Bartolomeo M, Seregni E, Maccauro M, Coppa J, Milione M, Mazzaferro V, de Braud F. Entering the third decade of experience with octreotide LAR in neuroendocrine tumors: A review of current knowledge. Tumori. 2018 Apr 1:300891618765362. doi: 10.1177/0300891618765362. [Epub ahead of print] PubMed PMID: 29714658.

19: Faron-Górecka A, Kuśmider M, Solich J, Kolasa M, Pabian P, Gruca P, Romańska I, Żurawek D, Szlachta M, Papp M, Antkiewicz-Michaluk L, Dziedzicka-Wasylewska M. Regulation of somatostatin receptor 2 in the context of antidepressant treatment response in chronic mild stress in rat. Psychopharmacology (Berl). 2018 Apr 30. doi: 10.1007/s00213-018-4912-x. [Epub ahead of print] PubMed PMID: 29713785.

20: Chassang L, Langlois I, Loos P, Freire M, O'Toole E. Chylous ascites associated with abdominal trauma and intestinal resection-anastomosis in a pet ferret (Mustela putorius furo). J Am Vet Med Assoc. 2018 May 15;252(10):1272-1278. doi: 10.2460/javma.252.10.1272. PubMed PMID: 29701519.